6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine
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Overview
Description
6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine is a heterocyclic compound that features a fused ring system containing both triazine and thiazepine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of triazine derivatives with thioamide compounds. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and catalysts to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A simpler triazine derivative with similar chemical properties.
1,4-Thiazepine: A thiazepine derivative with a similar ring structure.
Benzothiazepine: A compound with a fused benzene and thiazepine ring system
Uniqueness
6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine is unique due to its fused ring system, which combines the properties of both triazine and thiazepine. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
CAS No. |
591749-66-5 |
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Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
6H-[1,2,4]triazino[5,4-c][1,4]thiazepine |
InChI |
InChI=1S/C7H7N3S/c1-2-10-6-9-8-4-7(10)5-11-3-1/h1,3-6H,2H2 |
InChI Key |
BSQMHVQIXGZJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC=C2N1C=NN=C2 |
Origin of Product |
United States |
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